molecular formula C10H22ClNO B2419171 trans 4-Isobutoxycyclohexanamine hydrochloride CAS No. 2119574-66-0

trans 4-Isobutoxycyclohexanamine hydrochloride

Cat. No.: B2419171
CAS No.: 2119574-66-0
M. Wt: 207.74
InChI Key: NGZCJSQBPWJYDM-AWLKUTLJSA-N
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Description

trans 4-Isobutoxycyclohexanamine hydrochloride: is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . It is a derivative of cyclohexanamine, featuring an isobutoxy group at the 4-position in the trans configuration. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

trans 4-Isobutoxycyclohexanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a related compound, trans-4-Aminocyclohexanol hydrochloride, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Isobutoxycyclohexanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyl alcohol in the presence of an acid catalyst to form trans 4-Isobutoxycyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield trans 4-Isobutoxycyclohexanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the intermediate trans 4-Isobutoxycyclohexanone, followed by reductive amination and subsequent conversion to the hydrochloride salt. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: trans 4-Isobutoxycyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans 4-Isobutoxycyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans 4-Hydroxycyclohexanamine hydrochloride
  • trans 4-Methoxycyclohexanamine hydrochloride
  • trans 4-Ethoxycyclohexanamine hydrochloride

Comparison: trans 4-Isobutoxycyclohexanamine hydrochloride is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-9(11)4-6-10;/h8-10H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZCJSQBPWJYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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